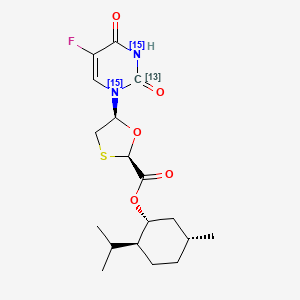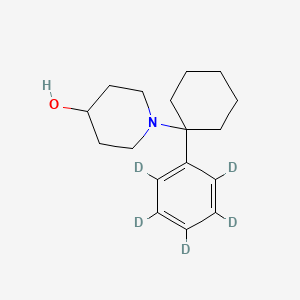
4-Hydroxy Phencyclidine-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy Phencyclidine-d5 is a deuterated analog of 4-Hydroxy Phencyclidine, a derivative of Phencyclidine. Phencyclidine, commonly known as PCP, is a dissociative anesthetic that was initially developed for medical use but later became a recreational drug due to its hallucinogenic effects. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Phencyclidine and its analogs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy Phencyclidine-d5 typically involves the introduction of deuterium atoms into the 4-Hydroxy Phencyclidine molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the target molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reaction time to maximize yield.
Purification: Employing techniques such as chromatography and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy Phencyclidine-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy Phencyclidine-d5 has several scientific research applications, including:
Pharmacokinetics Studies: Used to study the absorption, distribution, metabolism, and excretion of Phencyclidine and its analogs.
Metabolism Research: Helps in identifying metabolic pathways and metabolites of Phencyclidine.
Neuropharmacology: Used to investigate the effects of Phencyclidine on the central nervous system and its interaction with neurotransmitter receptors.
Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of Phencyclidine in biological samples.
Wirkmechanismus
4-Hydroxy Phencyclidine-d5 exerts its effects primarily through the inhibition of N-methyl-D-aspartate (NMDA) receptors. The NMDA receptor is an excitatory receptor in the brain that plays a crucial role in synaptic plasticity and memory function. By blocking the NMDA receptor, this compound inhibits the influx of calcium ions, leading to reduced neuronal excitability and altered neurotransmission. This mechanism is responsible for the dissociative and hallucinogenic effects of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phencyclidine (PCP): The parent compound, known for its dissociative anesthetic properties.
Ketamine: A structurally similar compound with similar dissociative effects, used both medically and recreationally.
Methoxetamine (MXE): A synthetic derivative of ketamine with similar pharmacological effects.
3-Methoxy Phencyclidine (3-MeO-PCP): A derivative of Phencyclidine with enhanced euphoric properties.
Uniqueness
4-Hydroxy Phencyclidine-d5 is unique due to the presence of deuterium atoms, which makes it particularly useful in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference that aids in the accurate quantification and analysis of the compound in biological samples.
Eigenschaften
Molekularformel |
C17H25NO |
|---|---|
Molekulargewicht |
264.42 g/mol |
IUPAC-Name |
1-[1-(2,3,4,5,6-pentadeuteriophenyl)cyclohexyl]piperidin-4-ol |
InChI |
InChI=1S/C17H25NO/c19-16-9-13-18(14-10-16)17(11-5-2-6-12-17)15-7-3-1-4-8-15/h1,3-4,7-8,16,19H,2,5-6,9-14H2/i1D,3D,4D,7D,8D |
InChI-Schlüssel |
SLUMSLWGPLFKGY-DYVTXVBDSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CCCCC2)N3CCC(CC3)O)[2H])[2H] |
Kanonische SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCC(CC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



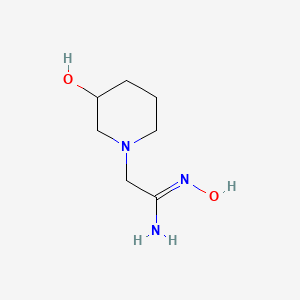
![2-([1,4'-Bipiperidin]-1'-yl)-N-hydroxyacetimidamide](/img/structure/B13443306.png)
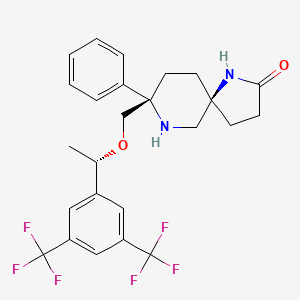
![methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13443319.png)
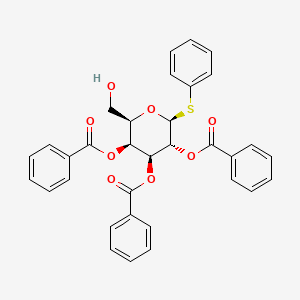

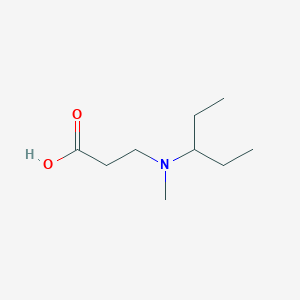
![N-[2-[[2-(Acetylamino)-2-deoxy-beta-D-galactopyranosyl]oxy]ethyl]-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxamide](/img/structure/B13443331.png)
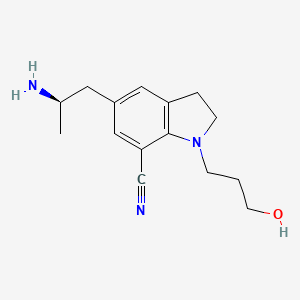
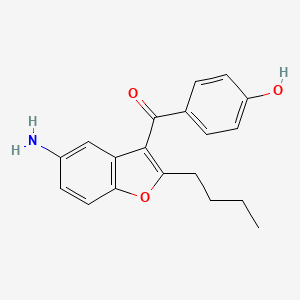
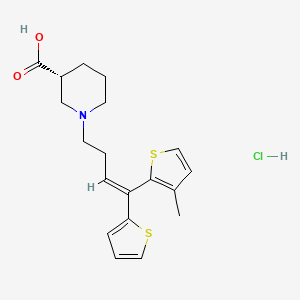
![2-[(methoxycarbonyl)amino]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B13443344.png)
